molecular formula C7H15N2O4P B1247901 cis-ACCP

cis-ACCP

Cat. No.: B1247901
M. Wt: 222.18 g/mol
InChI Key: XHCXISPZIHYKQD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

cis-2-Aminocyclohexylcarbamoylphosphonic acid (cis-ACCP) is a type IV collagen-specific matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9) inhibitor. Matrix metalloproteinases are a family of proteases that play a crucial role in tissue remodeling and repair by degrading extracellular matrix proteins, thereby enabling cell migration .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-aminocyclohexylcarbamoylphosphonic acid involves the reaction of 2-aminocyclohexylamine with carbamoylphosphonic acid. The reaction conditions typically include a controlled temperature environment and the use of solvents such as ethanol or phosphate-buffered saline (PBS) at pH 7.2 .

Industrial Production Methods

Industrial production of cis-2-aminocyclohexylcarbamoylphosphonic acid follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

cis-2-Aminocyclohexylcarbamoylphosphonic acid primarily undergoes inhibition reactions with matrix metalloproteinases. It does not significantly participate in oxidation, reduction, or substitution reactions .

Common Reagents and Conditions

The compound is typically used in aqueous solutions, with common reagents including phosphate-buffered saline (PBS) and ethanol. The reaction conditions are generally mild, with a preference for neutral pH environments .

Major Products Formed

The primary product formed from the reaction of cis-2-aminocyclohexylcarbamoylphosphonic acid with matrix metalloproteinases is the inhibited enzyme complex, which prevents the degradation of extracellular matrix proteins .

Scientific Research Applications

cis-2-Aminocyclohexylcarbamoylphosphonic acid has a wide range of scientific research applications:

Mechanism of Action

cis-2-Aminocyclohexylcarbamoylphosphonic acid exerts its effects by selectively inhibiting matrix metalloproteinase-2 and matrix metalloproteinase-9. These enzymes are involved in the degradation of extracellular matrix proteins, which is a critical step in tissue remodeling and cell migration. By inhibiting these enzymes, cis-2-aminocyclohexylcarbamoylphosphonic acid prevents the breakdown of the extracellular matrix, thereby reducing cell migration and metastasis .

Comparison with Similar Compounds

Similar Compounds

  • trans-2-Aminocyclohexylcarbamoylphosphonic acid
  • Matrix metalloproteinase-3 inhibitors
  • Matrix metalloproteinase-13 inhibitors

Uniqueness

cis-2-Aminocyclohexylcarbamoylphosphonic acid is unique in its high selectivity for matrix metalloproteinase-2 and matrix metalloproteinase-9. Unlike trans-2-aminocyclohexylcarbamoylphosphonic acid, which does not inhibit gelatinases, cis-2-aminocyclohexylcarbamoylphosphonic acid shows a strong preference for matrix metalloproteinase-2, making it a valuable tool in research focused on these specific enzymes .

Properties

Molecular Formula

C7H15N2O4P

Molecular Weight

222.18 g/mol

IUPAC Name

(2-aminocyclohexyl)carbamoylphosphonic acid

InChI

InChI=1S/C7H15N2O4P/c8-5-3-1-2-4-6(5)9-7(10)14(11,12)13/h5-6H,1-4,8H2,(H,9,10)(H2,11,12,13)

InChI Key

XHCXISPZIHYKQD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(C1)N)NC(=O)P(=O)(O)O

Synonyms

2-aminocyclohexylcarbamoylphosphonic acid
AC-C-P cpd
ACCP cpd
adenosylcobinamide 2-chlorophenyl phosphate
cis-2-aminocyclohexylcarbamoylphosphonic acid
cis-ACCP
N-(2-aminocyclohexyl)carbamoylphosphonic acid
N-(cis-2-aminocyclohexyl)carbamoylphosphonic acid

Origin of Product

United States

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